

Dhodh-IN-21: A Technical Guide to its Impact on Cellular Metabolism

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Compound of Interest

Compound Name: Dhodh-IN-21

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Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, **Dhodh-IN-21** disrupts the production of essential building blocks for DNA and RNA synthesis, leading to potent anti-proliferative effects in cancer cells. This technical guide provides an in-depth analysis of the impact of **Dhodh-IN-21** on cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of DHODH inhibition.

Introduction to Dhodh-IN-21 and its Target

Dhodh-IN-21 is an orally active, selective inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC₅₀) of 1.1 nM against the human enzyme.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This process is coupled to the electron transport chain, linking nucleotide metabolism directly to cellular respiration.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore particularly vulnerable to DHODH inhibition.[4]

Quantitative Impact of Dhodh-IN-21 on Cellular Metabolism

The inhibition of DHODH by **Dhodh-IN-21** elicits a profound and multifaceted impact on cellular metabolism. While specific quantitative data for **Dhodh-IN-21**'s metabolic effects are still emerging, the well-documented consequences of potent DHODH inhibition by other selective inhibitors provide a strong framework for understanding its metabolic impact.

Table 1: In Vitro Efficacy of **Dhodh-IN-21**

Parameter	Value	Cell Line/Enzyme Source	Reference
IC50 (Human DHODH)	1.1 nM	Recombinant Human DHODH	[1]
IC50 (Monkey DHODH)	1.6 nM	Recombinant Monkey DHODH	[1]
IC50 (Dog DHODH)	8.5 nM	Recombinant Dog DHODH	[1]
IC50 (Mouse DHODH)	140 nM	Recombinant Mouse DHODH	[1]
IC50 (Rat DHODH)	1580 nM	Recombinant Rat DHODH	[1]
Anti-proliferative IC50	2.0 nM	MOLM-13 (AML)	[1]
Anti-proliferative IC50	5.0 nM	THP-1 (AML)	[1]

Table 2: In Vivo Efficacy of **Dhodh-IN-21** in a Human MOLM-13 AML Xenograft Model

Dosage (Oral)	Tumor Volume Inhibition	Effect on Body Weight	Reference
10 mg/kg	44%	No significant effect	[1]
20 mg/kg	60%	No significant effect	[1]

Table 3: General Metabolic Effects of Potent DHODH Inhibition

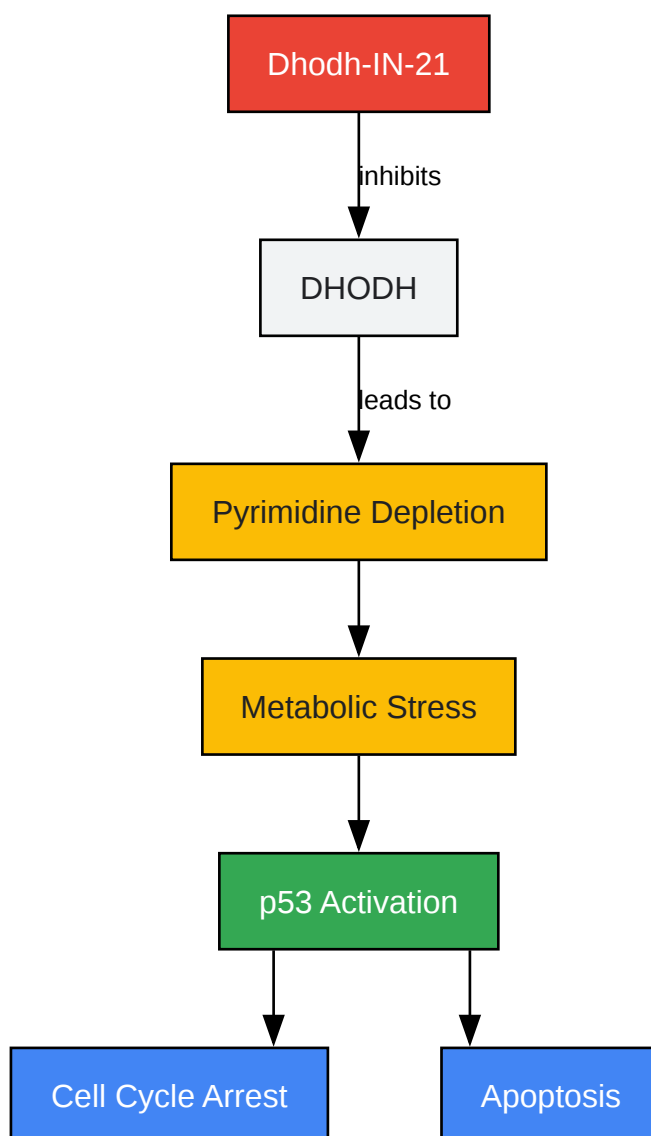
Metabolic Parameter	Effect	Typical Observation	References
Oxygen Consumption Rate (OCR)	Decrease	Inhibition of DHODH reduces the pool of ubiquinone available for the electron transport chain, leading to decreased mitochondrial respiration.	[2]
Extracellular Acidification Rate (ECAR)	Increase	Cells compensate for reduced oxidative phosphorylation by upregulating glycolysis, resulting in increased lactate production and acidification of the extracellular medium.	[2]
Cellular ATP Levels	Decrease	The shift from efficient oxidative phosphorylation to less efficient glycolysis can lead to a net decrease in cellular ATP production.	[5] [6] [7]
NAD ⁺ /NADH Ratio	Altered	As DHODH inhibition impacts the electron transport chain, it can lead to alterations in the cellular redox state, including the NAD ⁺ /NADH ratio.	

Core Signaling Pathways Modulated by Dhodh-IN-21

The metabolic reprogramming induced by **Dhodh-IN-21** triggers a cascade of downstream signaling events that ultimately determine the cellular fate. Key pathways affected by DHODH inhibition include p53, HIF-1 α , and β -catenin.

p53 Signaling Pathway

DHODH inhibition has been shown to activate the tumor suppressor p53.^{[3][8][9][10]} The depletion of pyrimidine pools is a form of metabolic stress that can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

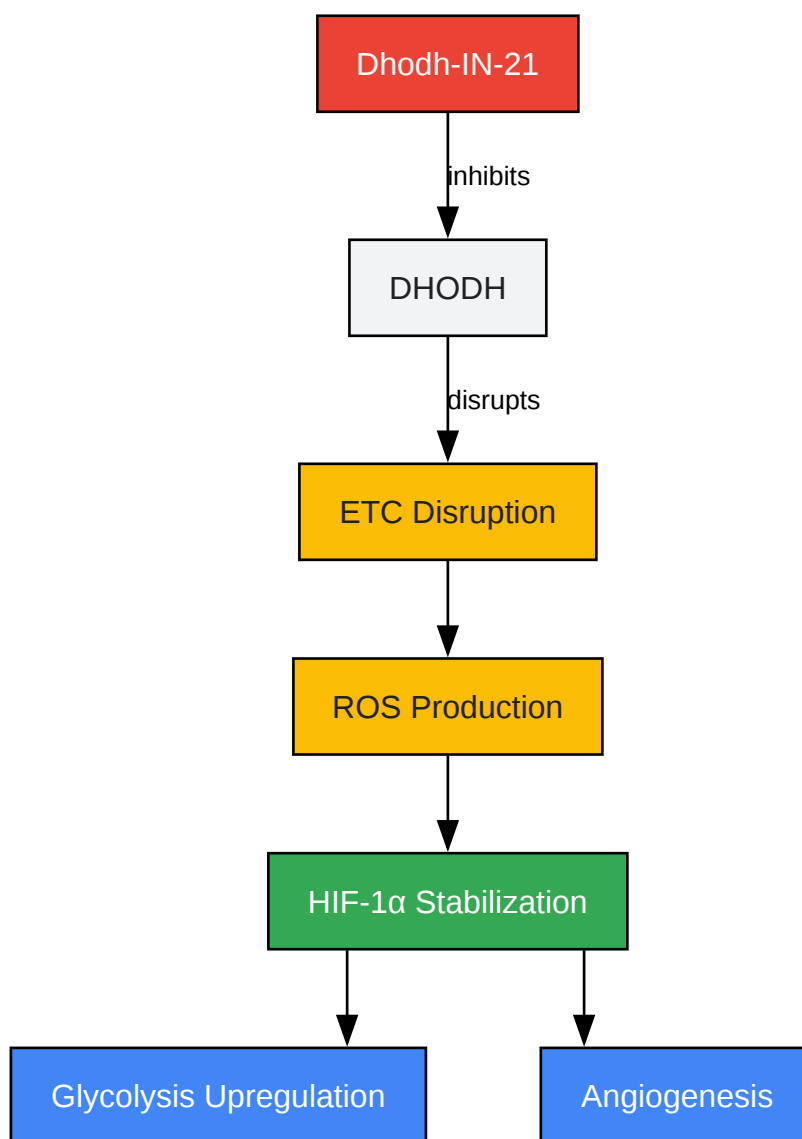


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Dhodb-IN-21 induced p53 signaling pathway.

HIF-1 α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1 α) is a key regulator of the cellular response to low oxygen. DHODH inhibition can lead to the stabilization of HIF-1 α , even under normoxic conditions.[2] This is thought to be due to the generation of reactive oxygen species (ROS) resulting from the disruption of the electron transport chain.

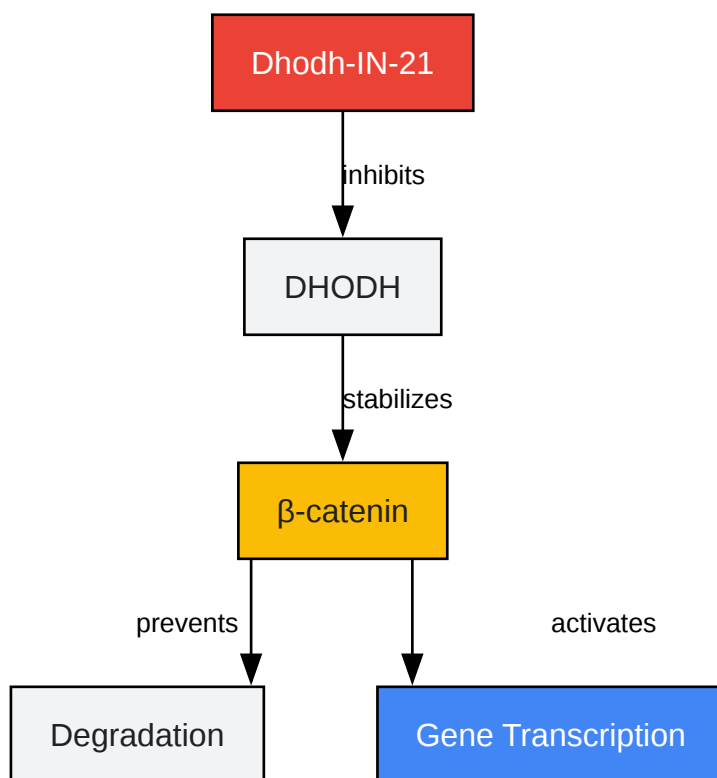


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Dhodb-IN-21 and the HIF-1 α signaling pathway.

β-catenin Signaling Pathway

Recent studies have indicated that DHODH can directly interact with β-catenin, a key component of the Wnt signaling pathway, to prevent its degradation.[5] While the direct effect of **Dhodb-IN-21** on this interaction is yet to be fully elucidated, DHODH inhibition could potentially modulate β-catenin signaling, impacting cell proliferation and differentiation.



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Potential impact of **Dhodb-IN-21** on β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of **Dhodb-IN-21** on cellular metabolism.

Seahorse XF Analyzer Assay for OCR and ECAR

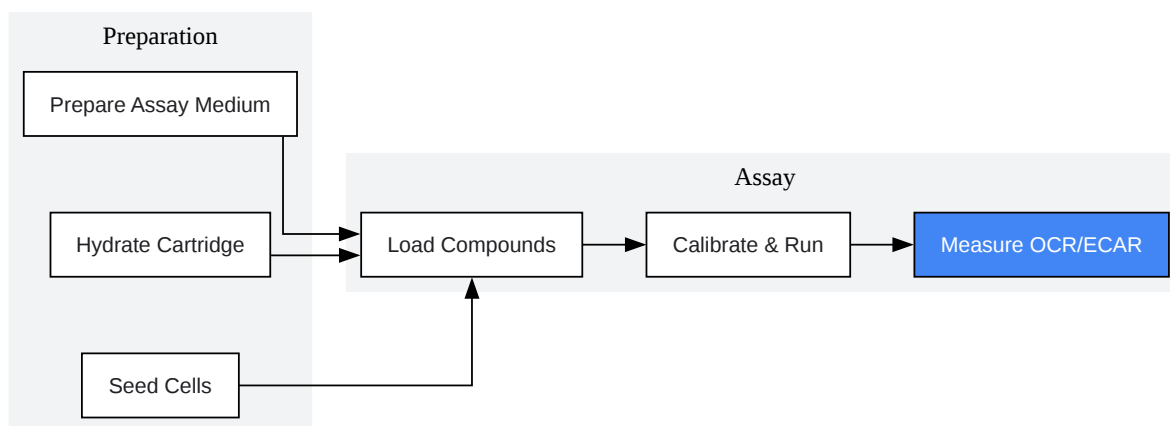
This assay measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

Materials:

- Seahorse XF96 or XFe96 Analyzer (Agilent)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution
- Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- **Dhodh-IN-21**
- Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
- **Sensor Cartridge Hydration:** Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO₂ incubator at 37°C.
- **Assay Preparation:** On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
- **Compound Loading:** Load the injector ports of the sensor cartridge with **Dhodh-IN-21** and the mitochondrial stress test compounds.
- **Assay Execution:** Calibrate the sensor cartridge and then place the cell plate into the Seahorse XF Analyzer. Run the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function and glycolytic capacity.



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Seahorse XF Analyzer experimental workflow.

Cellular ATP Quantification Assay

This assay determines the total cellular ATP content, providing a measure of the overall energetic state of the cells.

Materials:

- 96-well opaque plates
- ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
- Luminometer
- **Dhodh-IN-21**

Procedure:

- **Cell Seeding:** Seed cells in a 96-well opaque plate and treat with various concentrations of **Dhodh-IN-21** for the desired time.

- **Lysis and Reagent Addition:** Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.
- **Measurement:** Incubate the plate at room temperature and then measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by **Dhodh-IN-21**.

Materials:

- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Primary antibodies against p53, HIF-1 α , β -catenin, and loading controls (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Lysis:** Treat cells with **Dhodh-IN-21**, then lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of the lysates.
- **Electrophoresis and Transfer:** Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.



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Western blotting experimental workflow.

Conclusion

Dhodh-IN-21 is a highly potent inhibitor of DHODH that demonstrates significant anti-proliferative activity in cancer cells, particularly in acute myeloid leukemia. Its mechanism of action is intrinsically linked to the disruption of cellular metabolism, leading to a reduction in mitochondrial respiration, a compensatory increase in glycolysis, and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of **Dhodh-IN-21** and the broader class of DHODH inhibitors. Future research should focus on elucidating the precise quantitative metabolic effects of **Dhodh-IN-21** in various cancer models and further exploring the intricate interplay between metabolic reprogramming and downstream signaling events.

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